1-(3,5-dimethyl-1,4'-bipiperidin-1'-yl)-2-(4-methylphenoxy)ethanone
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Overview
Description
3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine is an organic compound with a complex structure that includes a bipiperidine core and a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipiperidine core: This can be achieved through a series of condensation and cyclization reactions.
Introduction of the phenoxyacetyl group: This step involves the reaction of the bipiperidine intermediate with 4-methylphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be
Properties
Molecular Formula |
C21H32N2O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H32N2O2/c1-16-4-6-20(7-5-16)25-15-21(24)22-10-8-19(9-11-22)23-13-17(2)12-18(3)14-23/h4-7,17-19H,8-15H2,1-3H3 |
InChI Key |
BXHFODIOHYHFNH-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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